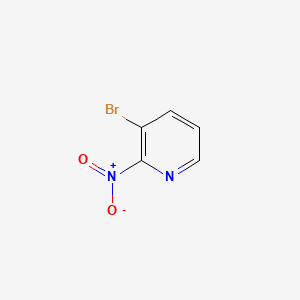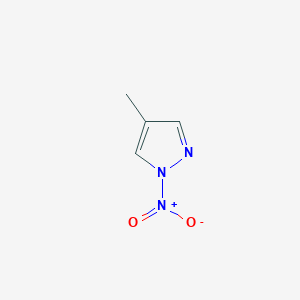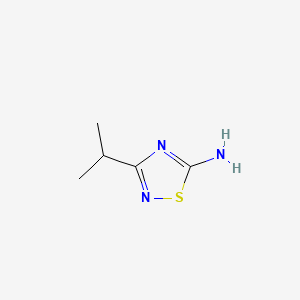
3-溴-2-硝基吡啶
描述
3-Bromo-2-nitropyridine is a pyridine derivative with the molecular formula C5H3BrN2O2. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane . This compound is of interest due to its applications in organic synthesis and its potential use in various scientific research fields.
科学研究应用
3-Bromo-2-nitropyridine is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: It is used in the synthesis of materials with specific electronic properties.
作用机制
Target of Action
Nitropyridines, in general, are known to interact with various biological targets, including enzymes and receptors . The bromine and nitro groups on the pyridine ring can potentially enhance the reactivity of the compound, making it a useful intermediate in the synthesis of more complex molecules .
Mode of Action
The mode of action of 3-Bromo-2-nitropyridine involves its interaction with its targets. This unique mechanism of action allows for the synthesis of various substituted pyridines .
Biochemical Pathways
For instance, 3-nitropyridine can be used to synthesize 5-nitropyridine-2-sulfonic acid in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines can be synthesized .
Result of Action
The result of the action of 3-Bromo-2-nitropyridine is primarily observed at the molecular level, where it serves as a key intermediate in the synthesis of various other compounds . Its unique structure and reactivity allow for high regioselectivities and yields in the synthesis of a series of 4-substituted-2-alkylamino-5-nitropyridines .
Action Environment
The action of 3-Bromo-2-nitropyridine can be influenced by various environmental factors. For instance, the presence of certain solvents or catalysts can affect the efficiency and selectivity of its reactions . It’s also important to note that this compound should be stored in a cool, dry place to maintain its stability .
生化分析
Biochemical Properties
3-Bromo-2-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in halogenation and nitration reactions. The interactions between 3-Bromo-2-nitropyridine and these biomolecules are typically characterized by covalent bonding, which can alter the structure and function of the target molecules .
Cellular Effects
3-Bromo-2-nitropyridine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3-Bromo-2-nitropyridine can lead to changes in the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-2-nitropyridine involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to changes in cellular processes. For instance, 3-Bromo-2-nitropyridine can inhibit the activity of enzymes involved in DNA replication and repair, resulting in altered gene expression and cellular function. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-nitropyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-2-nitropyridine can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to 3-Bromo-2-nitropyridine in in vitro and in vivo studies has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-nitropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. High doses of 3-Bromo-2-nitropyridine can be toxic and cause adverse effects, such as oxidative stress, inflammation, and cell death .
Metabolic Pathways
3-Bromo-2-nitropyridine is involved in various metabolic pathways, including those related to halogenation and nitration reactions. It interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of different metabolites. The compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes, resulting in altered cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-2-nitropyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biological activity and function. For example, 3-Bromo-2-nitropyridine can accumulate in the nucleus and interact with DNA, leading to changes in gene expression .
Subcellular Localization
The subcellular localization of 3-Bromo-2-nitropyridine is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Bromo-2-nitropyridine can be localized to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Its localization to the nucleus can also influence gene expression and DNA repair processes .
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-2-nitropyridine can be synthesized from 3-nitropyridine-2-amine. The process involves the bromination of 3-nitropyridine-2-amine using bromine in an organic solvent . Another method involves the nitration of 2-bromopyridine using nitric acid in the presence of sulfuric acid . The reaction conditions typically require controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of 3-Bromo-2-nitropyridine often involves large-scale nitration and bromination reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration of reagents, and reaction time .
化学反应分析
Types of Reactions
3-Bromo-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include substituted pyridines where the bromine atom is replaced by the nucleophile.
Reduction: The major product is 3-amino-2-nitropyridine.
相似化合物的比较
Similar Compounds
2-Bromo-3-nitropyridine: Similar in structure but with the bromine and nitro groups in different positions.
3-Nitropyridine-2-carbonitrile: Contains a cyano group instead of a bromine atom.
Pyrrolo[3,2-b]pyridine: A fused ring system with similar reactivity.
Uniqueness
3-Bromo-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other nitropyridine derivatives. Its combination of a bromine atom and a nitro group makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
3-bromo-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNISJZUJCKTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344034 | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-33-3 | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)













